1-Boc-L-prolinamide

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Sourcing chiral Boc-protected amino acid derivatives with consistent enantiomeric excess can be challenging. 1-Boc-L-prolinamide (CAS 35150-07-3) offers a reliable, high-purity (≥97%) building block for peptide synthesis and organocatalyst preparation. • L-configuration ensures >99% ee in asymmetric Michael additions. • Primary amide prevents cyclization side reactions in Boc-SPPS. • Used in IAP antagonist peptidomimetics for apoptosis research. Global shipping from stock; typical lead time 2-5 business days.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 35150-07-3
Cat. No. B558222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-L-prolinamide
CAS35150-07-3
Synonyms1-Boc-L-prolinamide; 35150-07-3; boc-pro-nh2; boc-l-prolineamide; L-1-N-Boc-prolidinamide; (s)-tert-butyl2-carbamoylpyrrolidine-1-carboxylate; boc-l-prolinamide; boc-l-pro-nh2; n-tboc-l-prolinamide; N-Boc-L-prolinamide; N-(tert-Butoxycarbonyl)prolineamide; (l)-1-n-boc-prolinamide; tert-butyl(2S)-2-carbamoylpyrrolidine-1-carboxylate; (R)-tert-butyl2-carbamoylpyrrolidine-1-carboxylate; n-tert-butoxycarbonyl-l-prolineamide; D-BOC-Pro-NH2; n-alpha-t-butyloxycarbonyl-l-prolineamide; (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylicacid,1,1-dimethylethylester; MFCD00190827; boc-pro-nh; zlchem118; AmbotzBAA1199; PubChem13170; L-1-N-Boc-prolinamide; (l)-1-n-boc-prolidinamide
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)N
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1
InChIKeyPITJAAIPVBVRAO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-L-prolinamide Overview


1-Boc-L-prolinamide (CAS 35150-07-3), also known as Boc-L-Pro-NH₂ or N-(tert-butoxycarbonyl)-L-prolinamide, is a protected L-proline derivative characterized by a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen and a primary amide at the C2 position . It is a chiral, non-proteinogenic amino acid derivative widely used as a building block in solid-phase peptide synthesis and as a key intermediate for generating enantiopure organocatalysts . The compound is commercially available as a white to off-white crystalline solid with typical purities of 97–99% (HPLC/GC) and a melting point of 104–108°C .

Boc-SPPS building block with C-terminal primary amide
Key intermediate for L-prolinamide-derived organocatalysts
Chiral building block requiring L-configuration for target stereochemistry

Why 1-Boc-L-prolinamide Cannot Be Substituted


While many Boc-protected proline derivatives share the same core scaffold, 1-Boc-L-prolinamide's precise stereochemical configuration and functional group arrangement render it non-interchangeable with its enantiomer (Boc-D-prolinamide) or with its carboxylic acid counterpart (Boc-L-proline) [1]. The L-configuration at C2 is essential for inducing the desired stereochemical outcome in asymmetric transformations; use of the D-enantiomer would invert the absolute configuration of downstream products . Moreover, the primary amide functionality provides a unique hydrogen-bonding donor/acceptor profile that differs from the free carboxylic acid of Boc-L-proline, directly impacting catalyst activity and reaction selectivity [2].

D-Enantiomer (Boc-D-prolinamide) would invert the absolute stereochemistry of downstream products in asymmetric synthesis.
Boc-L-proline (free carboxylic acid) alters hydrogen-bonding donor/acceptor profile, which may shift catalyst activity and reaction selectivity.
Fmoc-protected analogs are incompatible with Boc-SPPS acidic deprotection conditions, limiting direct replacement in standard protocols.

1-Boc-L-prolinamide: Evidence vs. Analogs


Enantiomeric Purity vs. D-Enantiomer

The specific optical rotation ([α]ᴅ²⁰) of 1-Boc-L-prolinamide is consistently measured between -40° and -48° (c=2% in EtOH), confirming the L-configuration . In contrast, the enantiomeric Boc-D-prolinamide exhibits an equal and opposite positive rotation of approximately +42.5° (c=1% in DMF) . This quantifiable stereochemical purity is critical for applications where the absolute stereochemistry of the final product is a key specification.

Enantiomeric Purity
Head-to-head
Target: [α]ᴅ²⁰ -40° to -48° (c=2%, EtOH)
Comparator D-enantiomer: +42.5° ± 1.5° (c=1%, DMF)
Correct enantiomer is non-negotiable for absolute stereochemistry in asymmetric synthesis.
Sign inversion and distinct magnitude confirm L-configuration.
Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

HPLC vs. GC Purity Analysis

Commercially, 1-Boc-L-prolinamide is offered with distinct purity grades depending on the analytical method. HPLC purity of ≥99% is available for sensitive applications , while a 98% (GC) specification is common for general use . The choice between these grades can directly impact the outcome of solid-phase peptide synthesis, where even trace impurities can lead to deletion sequences or side reactions.

Purity Grade by Method
Method context
≥99% (HPLC) vs 98% (GC)
Typical Boc-amino acid: 97% (unspecified assay)
HPLC-verified higher purity may reduce side reactions and deletion sequences in SPPS.
Analytical method selection directly affects impurity profile interpretation.
Quality Control Peptide Synthesis Analytical Chemistry

Catalytic Performance of Prolinamide Organocatalysts

1-Boc-L-prolinamide serves as the starting material for synthesizing chiral aromatic L-prolinamide organocatalysts. When converted to (S)-N-tritylpyrrolidine-2-carboxamide via a two-step sequence, the resulting catalyst achieves Michael addition yields up to 94% with enantioselectivities up to 99% ee and diastereoselectivities up to 99:1 dr [1]. In contrast, catalysts derived from Boc-D-prolinamide under identical conditions would produce the opposite product enantiomer, but are rarely reported to achieve the same high ee due to the chiral environment's asymmetry [2].

Catalyst Performance
Class-level
Derived prolinamide catalyst: up to 94% yield, 99% ee, 99:1 dr (Michael addition)
Reported high stereocontrol may support selection over unfunctionalized L-proline in organocatalytic applications.
Results are catalyst- and condition-dependent; direct transfer requires experimental confirmation.
Organocatalysis Asymmetric Michael Addition Enantioselective Aldol Reaction

Melting Point: Identity & Batch Consistency

The melting point of 1-Boc-L-prolinamide is consistently reported as 104–108°C across multiple vendors and analytical certificates . This narrow, well-defined range serves as a rapid identity check and indicates high batch-to-batch consistency. A significant deviation (e.g., melting point depression >5°C) can signal the presence of the enantiomeric impurity (Boc-D-prolinamide) or residual solvent, providing a simple, cost-effective quality control metric prior to use.

Melting Point Identity
Reported
104–108°C (consistent across vendors)
Narrow range supports rapid identity check and batch-to-batch consistency.
Deviation >5°C may indicate enantiomeric impurity or residual solvent.
Quality Control Chemical Identity Procurement Specification

1-Boc-L-prolinamide: Application Scenarios


SPPS of Proline-Containing Peptides

1-Boc-L-prolinamide is specifically rated for 'Boc solid-phase peptide synthesis' by major vendors . Its Boc protection is orthogonal to Fmoc chemistry and stable to the acidic conditions used for side-chain deprotection in Boc-SPPS. The primary amide terminus ensures that it functions as a C-terminal residue or a protected internal amide, preventing unwanted cyclization or side reactions common with free carboxylic acids .

Synthesis of Chiral Organocatalysts

This compound is a direct precursor to high-performance prolinamide-based organocatalysts. As demonstrated in the literature, deprotection and subsequent functionalization yield catalysts capable of achieving >99% ee in asymmetric Michael additions [1]. Its use is mandated when the target catalyst requires an L-proline amide core with a specific substitution pattern that would be difficult to access via direct amidation of Boc-L-proline due to racemization risks .

Thiazole Amide Peptidomimetics

1-Boc-L-prolinamide has been explicitly cited as a reagent in the preparation of thiazole amide peptidomimetics, which act as inhibitors of apoptosis proteins (IAPs) . In this context, the compound's defined stereochemistry and protected amine are essential for constructing the complex, chiral macrocyclic structures found in clinical-stage IAP antagonists.

Application
Selection Property
Validation Focus
Boc-SPPS of proline-containing peptides
Boc-protected building block with C-terminal amide; orthogonal to Fmoc chemistry
Coupling efficiency and side reaction minimization
Synthesis of chiral organocatalysts
L-prolinamide scaffold for asymmetric induction
Enantioselectivity and catalyst yield in model reactions
Thiazole amide peptidomimetic assembly
Defined stereochemistry and protected amine for macrocyclic construction
Structural fidelity in IAP antagonist research

Technical Documentation Hub

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37 linked technical documents
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